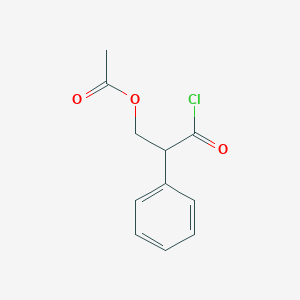

Acetyltropylic chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetyltropylic chloride involves multiple approaches, including the use of acetyl chloride as a versatile reagent. Acetyl chloride facilitates the formation of various chemical compounds, such as 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, through a three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite (Yuan, Chen, & Wang, 1991). This synthesis pathway highlights the compound's role in creating key intermediates for further chemical synthesis.

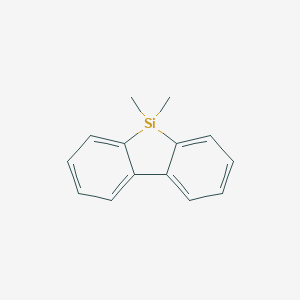

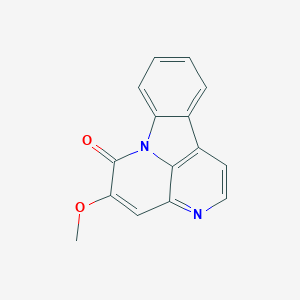

Molecular Structure Analysis

The molecular structure of acetyltropylic chloride has been elucidated through techniques such as gas electron diffraction and microwave spectroscopy. These studies provide detailed insights into bond lengths, bond angles, and molecular geometry. For instance, investigations on acetyl chloride revealed specific structural parameters, including C=O and C–Cl bond lengths and the angles formed between these bonds, showcasing the molecule's structural characteristics (Tsuchiya & Kimura, 1972).

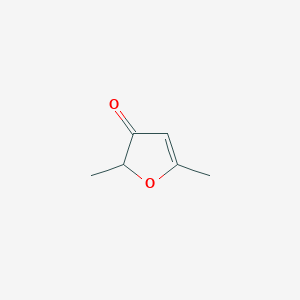

Chemical Reactions and Properties

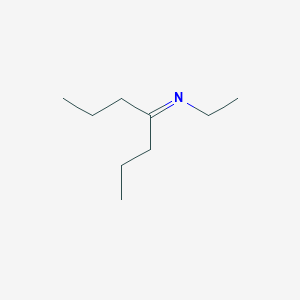

Acetyltropylic chloride participates in various chemical reactions, such as cross-coupling reactions with Grignard reagents, facilitated by catalysts like iron(III) acetylacetonate. This process is a mild, general, and convenient method for synthesizing aliphatic and aromatic ketones, demonstrating the compound's reactivity and versatility in organic synthesis (Fiandanese, Marchese, Martina, & Ronzini, 1984).

Physical Properties Analysis

The physical properties of acetyltropylic chloride, such as its phase behavior, have been studied using techniques like neutron diffraction. These studies provide valuable information on the compound's behavior in different states and under various conditions, contributing to a comprehensive understanding of its physical characteristics (Ohtomo & Arakawa, 1980).

Chemical Properties Analysis

The chemical properties of acetyltropylic chloride, including its reactivity and interaction with other compounds, have been explored in detail. For instance, its role in the formation of carbocations from trityl chlorides in acetonitrile highlights the compound's utility in facilitating complex chemical reactions (Hojo, Ueda, & Yamasaki, 1999). These insights into its chemical behavior are crucial for its application in various synthetic pathways.

Aplicaciones Científicas De Investigación

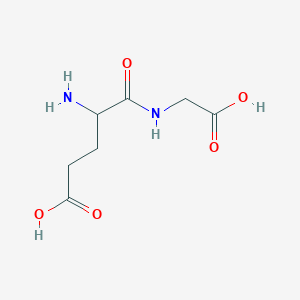

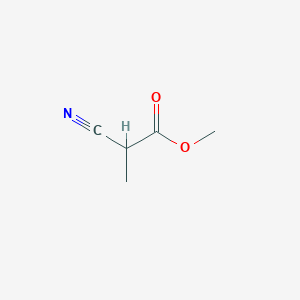

Enantioseparation and Analysis

Acetyltropylic chloride is a synthetic intermediate for the preparation of tropane alkaloid derivatives. These derivatives are utilized in anticholinergic drugs, deliriants, and stimulants. A significant study demonstrated the successful enantioseparation of acetyltropic acid, a related compound, using countercurrent chromatography with sulfobutyl ether-β-cyclodextrin as a chiral selector. This process highlighted the importance of acetyltropylic chloride and related compounds in the pharmaceutical industry, especially in the preparation of optically active compounds, which are crucial for the development of drugs with specific desired effects (Qiu, Sun, Wang, Yan, & Tong, 2019).

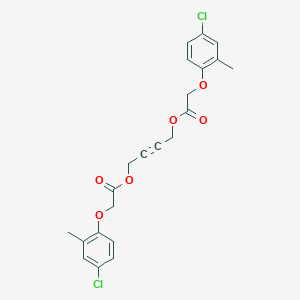

Reaction Medium in Cellulose Functionalization

Ionic liquids, including substances like 1-N-butyl-3-methylimidazolium chloride, have been explored as solvents for cellulose, demonstrating the ability to dissolve cellulose to a high concentration without degrading the polymer. This research presents an innovative approach to cellulose functionalization, using ionic liquids as reaction mediums for synthesizing cellulose derivatives such as carboxymethyl cellulose and cellulose acetate. The findings suggest a potential application for acetyltropylic chloride in the modification and functionalization of cellulose, providing an environmentally friendly alternative for the development of cellulose-based materials (Heinze, Schwikal, & Barthel, 2005).

Cleaner Production of Vinyl Chloride Monomers

Vinyl chloride monomer (VCM) production, a precursor for polyvinyl chloride (PVC), traditionally utilizes hazardous materials like mercuric chloride catalysts. Research has focused on developing non-mercury catalysts for acetylene hydrochlorination, a process relevant to acetyltropylic chloride's potential uses. Exploring environmental-friendly catalysts and efficient reactor designs aims to achieve sustainable PVC production, aligning with the broader goals of minimizing environmental impact and enhancing safety in chemical manufacturing processes (Zhang, Liu, Li, & Dai, 2011).

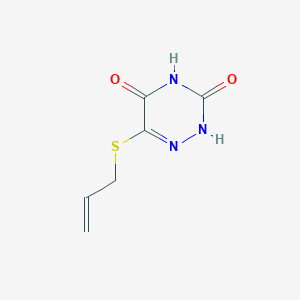

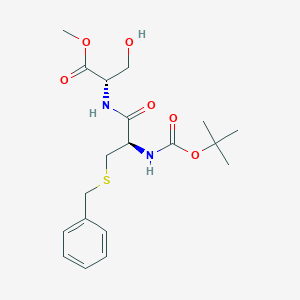

Advanced Acetylation Techniques

The acetylation of primary amines and amino acids in an environmentally benign brine solution using acetyl chloride represents a significant advancement in green chemistry. This method demonstrates the first efficient use of acetyl chloride, a highly reactive acylating agent, in aqueous media, offering a green alternative for the acetylation of amines and amino acids with excellent yields. This process illustrates the potential of acetyltropylic chloride in synthetic organic chemistry, particularly in the development of sustainable and environmentally friendly acylation methodologies (Basu, Chakraborty, Sarkar, & Saha, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

(3-chloro-3-oxo-2-phenylpropyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWISFVVAKCNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447291 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyltropylic chloride | |

CAS RN |

14510-37-3 |

Source

|

| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.